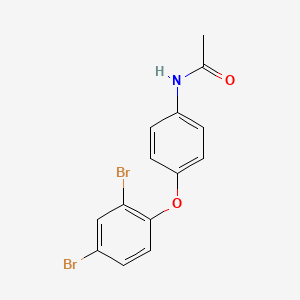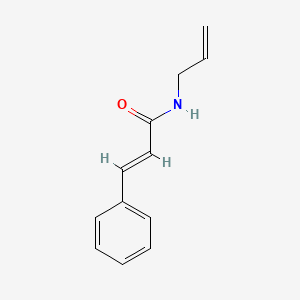![molecular formula C21H27NO4S B12008677 Ethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B12008677.png)
Ethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is a chemical compound with the following properties:
Molecular Formula: CHNOS
CAS Number: 302803-53-8
Molecular Weight: 389.518 g/mol
This compound belongs to the class of esters and contains a thiophene ring. Its structure incorporates an acetylated amino group linked to a tert-butylphenoxy moiety.
Preparation Methods
Synthetic Routes: The synthetic preparation of Ethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate involves several steps. While I don’t have specific data for this compound, similar compounds are often synthesized via esterification reactions. One possible route could be the reaction between tert-butylphenoxyacetic acid and 2-amino-4,5-dimethylthiophene followed by esterification with ethanol.
Chemical Reactions Analysis
Ethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate may undergo various chemical reactions:
Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution Reactions: The tert-butylphenoxy group may undergo nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group could lead to the corresponding alcohol.
Oxidation: Oxidation of the sulfur atom in the thiophene ring may occur.
Common reagents and conditions would depend on the specific reaction type.
Scientific Research Applications
Research applications of this compound include:
Medicinal Chemistry: Investigating its potential as a drug candidate due to its structural features.
Biological Studies: Exploring its interactions with biological targets.
Materials Science: Assessing its use in organic electronics or as a building block for functional materials.
Mechanism of Action
The exact mechanism of action remains speculative without specific studies. understanding its interactions with cellular targets and pathways would be crucial for therapeutic applications.
Comparison with Similar Compounds
Similar compounds include:
Ethyl 2-{[(4-hydroxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate:
Ethyl 2-{[(4-tert-butylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate:
Ethyl 2-{[(2-tert-butylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate:
These comparisons highlight the uniqueness of our compound.
Properties
Molecular Formula |
C21H27NO4S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-tert-butylphenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H27NO4S/c1-7-25-20(24)18-13(2)14(3)27-19(18)22-17(23)12-26-16-10-8-15(9-11-16)21(4,5)6/h8-11H,7,12H2,1-6H3,(H,22,23) |
InChI Key |
WXDRZCJOHRWFQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12008595.png)
![2-(4-Methoxyphenyl)-5-((3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008596.png)
![2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12008599.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B12008603.png)


![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008640.png)

![2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(3,4-dichlorophenyl)ethanone](/img/structure/B12008668.png)





